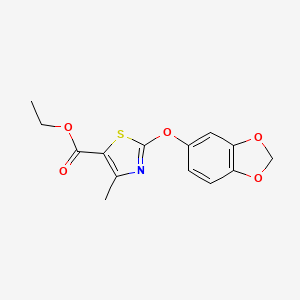

Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate

Description

Thiazole-Benzodioxole Hybrids

Simplified Thiazole Esters

Key Trends :

- Electron Density : Benzodioxole-containing analogs exhibit higher electron density at the thiazole’s position 2 compared to alkyl-substituted derivatives.

- Steric Effects : The methyl group at position 4 reduces rotational freedom in the thiazole ring, potentially enhancing thermal stability.

This comparative analysis underscores the compound’s balanced electronic and steric profile, making it a candidate for further synthetic exploration.

Properties

IUPAC Name |

ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c1-3-17-13(16)12-8(2)15-14(21-12)20-9-4-5-10-11(6-9)19-7-18-10/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIFJWVCEFFCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)OC2=CC3=C(C=C2)OCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901138667 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(1,3-benzodioxol-5-yloxy)-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858241-00-5 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(1,3-benzodioxol-5-yloxy)-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858241-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 2-(1,3-benzodioxol-5-yloxy)-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through a series of reactions starting from catechol and formaldehyde, followed by cyclization.

Thiazole Ring Formation: The thiazole ring is formed by reacting appropriate thioamide and α-haloketone precursors under specific conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzodioxole and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may exert its effects through the inhibition of key enzymes involved in cellular processes, leading to the disruption of cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are widely explored for their pharmacological properties. Below is a detailed comparison of Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Findings from Comparative Analysis

Substituent-Driven Bioactivity: The 4-chlorobenzylamino group in BAC () is critical for hypoglycemic effects, likely due to enhanced electron-withdrawing properties and receptor interactions . The 1,3-benzodioxol-5-yloxy group in the target compound may improve binding to oxygen-sensitive targets (e.g., enzymes or receptors) but lacks reported activity data . Trifluoromethylphenyl () increases lipophilicity and metabolic stability, a common strategy in drug design .

Synthetic Pathways: Similar compounds (e.g., ) are synthesized via reflux with acetic anhydride or nucleophilic substitution in methanol/water . The target compound likely follows analogous routes, though specific details are unavailable.

Therapeutic Potential: Hypoglycemic Agents: BAC () and TEI-6720 (a xanthine oxidase inhibitor, ) highlight thiazoles' role in metabolic disorder treatment . Anticancer Research: Compound W () demonstrates thiazoles' versatility in targeting translational machinery .

Structural Challenges :

- Electron-Deficient Groups (e.g., trifluoromethyl) improve stability but may reduce solubility.

- Bulkier Substituents (e.g., benzodioxole) could sterically hinder target interactions despite favorable electronic profiles .

Biological Activity

Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 295.32 g/mol

The structure features a thiazole ring, which is known for its role in various biological activities, and a benzodioxole moiety that may contribute to its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has shown efficacy against various bacterial strains. For instance, in a study evaluating the antimicrobial potency of thiazole derivatives, this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL .

Anticancer Activity

The compound's anticancer potential has been explored in several studies. It has been found to induce apoptosis in cancer cell lines by modulating key signaling pathways. For example, a study reported that the compound inhibited the proliferation of glioma cells through the activation of the Calpain/Cathepsin pathway and by inducing necroptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioma | 15 | Induction of apoptosis via Calpain pathway |

| Breast Cancer | 20 | Cell cycle arrest at G2/M phase |

| Colon Cancer | 18 | Inhibition of AKT/mTORC1 signaling |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various thiazole derivatives for their antimicrobial efficacy, this compound was highlighted for its potent activity against resistant strains of bacteria. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 2: Anticancer Mechanisms

A recent investigation into the anticancer mechanisms of this compound revealed that it effectively inhibited cell migration and invasion in breast cancer cells. The researchers attributed this effect to the downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.